molecular formula C21H18ClN5O2 B2487233 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 887457-77-4

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2487233
M. Wt: 407.86
InChI Key: LDBMJYLVOVVCGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin derivatives involves intricate steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation processes. A study by Rahmouni et al. (2014) highlights the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition reaction, providing insight into the complex synthetic routes that can be employed to create such compounds (Rahmouni et al., 2014).

Molecular Structure Analysis

Investigations into the molecular conformations of similar acetamide derivatives reveal the existence of different molecular conformations within the same compound, as demonstrated by Narayana et al. (2016) in their study on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. This work underscores the complex interplay of hydrogen bonding in shaping the molecular architecture of such entities (Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their structure. For instance, Arafat et al. (2022) synthesized novel compounds by interacting N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with various reagents, highlighting the versatility of these compounds in chemical synthesis and the potential for a wide range of reactions (Arafat et al., 2022).

Physical Properties Analysis

While specific studies on the physical properties of "2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide" are not directly available, the physical characteristics of similar compounds can provide valuable insights. The crystal structure, melting points, and solubility are among the key physical properties that are crucial for understanding the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo a range of chemical transformations, are pivotal for comprehending the utility and application of these compounds in scientific research. Studies such as those by Banister et al. (2012) on the practical synthesis of similar pyrazolo[1,5-a]pyrimidin derivatives underscore the significance of these aspects in the development of new compounds with potential scientific applications (Banister et al., 2012).

Scientific Research Applications

Potential as Imaging Agents in Neurodegenerative Disorders

Compounds with structural similarities to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide, such as fluoroethoxy and fluoropropoxy substituted analogs, have been found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, when labeled with radioligands, demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders. In vivo studies showed significant uptake in areas known for PBR localization, indicating their potential for detailed neuroimaging in disorders like Alzheimer's and Parkinson's diseases (Fookes et al., 2008).

Cognitive Enhancement Potential

Derivatives of similar compounds have been studied for their effects on learning and memory. For example, DM-9384, a compound with a different but comparable structure, improved memory impairment in experimental rat models, suggesting potential cognitive enhancement properties. This indicates that compounds in this class may have the ability to modulate cognitive functions, which could be relevant for treating disorders like dementia or other cognitive impairments (Sakurai et al., 1989).

Anti-inflammatory and Ulcerogenicity Studies

Compounds structurally related to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide have shown significant anti-inflammatory activity with minimal ulcerogenic effects. This suggests potential therapeutic applications in conditions where inflammation is a key component, and where traditional anti-inflammatory drugs may cause gastrointestinal side effects (El-Tombary, 2013).

Antihyperlipaemic Activity

Related compounds, such as 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones, have been studied for their antihyperlipaemic activity. These studies revealed significant lowering effects on serum cholesterol and triglyceride levels, indicating potential use in the management of conditions like hyperlipidemia or other related cardiovascular disorders (Gadad et al., 1996).

Future Directions

Future research could focus on studying the biological activity, mechanism of action, and potential applications of this compound. Given the wide range of activities exhibited by similar pyrazolopyrimidines, this compound could have potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-6-7-18(14(2)8-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBMJYLVOVVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide

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